molecular formula C14H17N B8390609 1,2,3,4,5,6-Hexahydro-3-methylbenz[f]isoquinoline

1,2,3,4,5,6-Hexahydro-3-methylbenz[f]isoquinoline

Cat. No.: B8390609
M. Wt: 199.29 g/mol
InChI Key: BSJAANDMNOOMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6-Hexahydro-3-methylbenz[f]isoquinoline is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3-methyl-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline

InChI

InChI=1S/C14H17N/c1-15-9-8-14-12(10-15)7-6-11-4-2-3-5-13(11)14/h2-5H,6-10H2,1H3

InChI Key

BSJAANDMNOOMPM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)CCC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, step 3, 10 g (70 mmol) of 1-methyl-3,4-dihydronaphthalene and 22.55 g (278 mmol) of 37% formaldehyde solution in 60 ml of acetic acid were reacted with 10.8 g (0.16 mol) of methylamine hydrochloride. Chromatography on flash silica, eluting with 10% methanol/dichloromethane gave 6.0 g (44%) of the title product as a yellow oil. The hydrochloride salt was made using ethereal hydrogen chloride. Upon evaporation of the solvent and recrystallisation from ethyl acetate/ethanol, the title product hydrochloride was obtained, m.p. 198°-200° C. NMR δ(D2O) 2.23 (2H, t), 2.74-3.01 (7H, m), 3.35 (1H, m), 3.72 (1H, m), 3.90-3.95 (2H, m), 7.27-7.33 (4H, m). m/z (FAB+) 200 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.55 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
44%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.